molecular formula C17H22F2O3 B1326181 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898786-99-7

3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326181
CAS No.: 898786-99-7
M. Wt: 312.35 g/mol
InChI Key: KFTXANYBDMLOMW-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C17H22F2O3 It is characterized by the presence of two fluorine atoms on the phenyl ring and a dioxane ring attached to the valerophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzene and 5,5-dimethyl-1,3-dioxane.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and alkylation.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with valerophenone under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Automated Control Systems: Advanced control systems are employed to monitor and adjust reaction parameters such as temperature, pressure, and reaction time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
  • 3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one

Uniqueness

3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the presence of both fluorine atoms and the dioxane ring, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTXANYBDMLOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645970
Record name 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-99-7
Record name 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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